molecular formula C11H13F3N2O3 B13149713 (S)-2-Amino-3-phenylpropanamide 2,2,2-trifluoroacetate

(S)-2-Amino-3-phenylpropanamide 2,2,2-trifluoroacetate

Cat. No.: B13149713
M. Wt: 278.23 g/mol
InChI Key: FUYYFIGVJAJEMM-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Amino-3-phenylpropanamide 2,2,2-trifluoroacetate is a compound that combines the structural features of an amino acid derivative and a trifluoroacetate salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-phenylpropanamide 2,2,2-trifluoroacetate typically involves the reaction of (S)-2-Amino-3-phenylpropanamide with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the trifluoroacetate salt. The process involves dissolving (S)-2-Amino-3-phenylpropanamide in an appropriate solvent, followed by the addition of trifluoroacetic acid. The mixture is then stirred at room temperature until the reaction is complete. The product is isolated by evaporation of the solvent and recrystallization from a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity starting materials and optimized reaction conditions ensures high yield and purity of the final product. The process may also include steps for purification and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-phenylpropanamide 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(S)-2-Amino-3-phenylpropanamide 2,2,2-trifluoroacetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-phenylpropanamide 2,2,2-trifluoroacetate involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator of specific enzymes, affecting biochemical pathways. The trifluoroacetate moiety can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-phenylpropanamide: Lacks the trifluoroacetate moiety, which may affect its stability and reactivity.

    2-Amino-3-phenylpropanoic acid: Similar structure but different functional groups, leading to different chemical properties.

    Trifluoroacetic acid derivatives: Share the trifluoroacetate moiety but differ in the amino acid component.

Uniqueness

(S)-2-Amino-3-phenylpropanamide 2,2,2-trifluoroacetate is unique due to the combination of the amino acid derivative and the trifluoroacetate salt. This combination imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C11H13F3N2O3

Molecular Weight

278.23 g/mol

IUPAC Name

(2S)-2-amino-3-phenylpropanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C9H12N2O.C2HF3O2/c10-8(9(11)12)6-7-4-2-1-3-5-7;3-2(4,5)1(6)7/h1-5,8H,6,10H2,(H2,11,12);(H,6,7)/t8-;/m0./s1

InChI Key

FUYYFIGVJAJEMM-QRPNPIFTSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N)N.C(=O)(C(F)(F)F)O

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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